molecular formula C18H16N2O3 B11809699 4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B11809699
M. Wt: 308.3 g/mol
InChI Key: DGMKRIKZWVAOLV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy, oxo, phenyl, and p-tolyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1-phenyl-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-quinolinone derivatives
  • Quinolinone–carboxamide compounds

Uniqueness

4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, oxo, phenyl, and p-tolyl groups contributes to its potential as a multi-target agent with diverse applications in scientific research.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-hydroxy-N-(4-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-12-7-9-13(10-8-12)19-17(22)16-15(21)11-20(18(16)23)14-5-3-2-4-6-14/h2-10,21H,11H2,1H3,(H,19,22)

InChI Key

DGMKRIKZWVAOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O

Origin of Product

United States

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